molecular formula C9H8ClN3O2S B1427985 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1247076-12-5

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1427985
M. Wt: 257.7 g/mol
InChI Key: LJQDVCAGCMBBCW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride” is determined by its molecular formula C9H8ClN3O2S. The exact structure would require further analysis such as X-ray crystallography .

Scientific Research Applications

Catalytic Applications and Synthesis of Heterocyclic Compounds

Research has demonstrated the use of related sulfonyl chloride compounds in the efficient synthesis of complex heterocyclic structures. For example, a novel ionic liquid, 1-sulfopyridinium chloride, has been synthesized and utilized as an effective, homogeneous, and reusable catalyst for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through tandem Knoevenagel–Michael reactions under mild conditions (Moosavi-Zare et al., 2013). This highlights the potential of sulfonyl chloride derivatives in catalysis and the synthesis of valuable chemical compounds.

Synthesis of Sulfonylated Aminopyrazoles

Sulfonylation reactions of aminopyrazoles have been explored, leading to the synthesis of new compounds with potential biological activities. These reactions, exemplified by the sulfonylation of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride, result in compounds such as 3,5-dimethyl-4-tosylamino-1H-pyrazole and others, showcasing the versatility of sulfonyl chlorides in modifying aminopyrazoles (Povarov et al., 2017).

Development of Sulfonamide Derivatives

Sulfonamide derivatives of heterocyclic compounds are of great interest due to their potential biological activities. The synthesis of new sulfonamide derivatives involving sulfonyl chlorides suggests a promising route for discovering compounds with specific biological activities, especially as inhibitors of human carbonic anhydrases (Komshina et al., 2020).

Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides

The efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using sulfur-functionalized aminoacrolein derivatives highlights the utility of such reagents in medicinal chemistry. This approach facilitates rapid access to a variety of heterocyclic compounds, including pyrazole-4-sulfonamides, demonstrating the significance of sulfonyl chloride derivatives in the development of novel therapeutic agents (Tucker et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, “(4-METHYLPYRIDIN-2-YL)METHYLAMINE”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes severe skin burns and eye damage . It’s important to note that safety data can vary between different but similar compounds, and the specific safety data for “1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride” should be obtained.

Future Directions

The future directions for the study of “1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in various fields, including pharmaceuticals and materials science. Pyrazole derivatives, in particular, are a focus of ongoing research due to their wide range of pharmacological activities .

properties

IUPAC Name

1-(4-methylpyridin-2-yl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQDVCAGCMBBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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